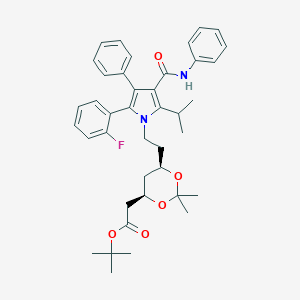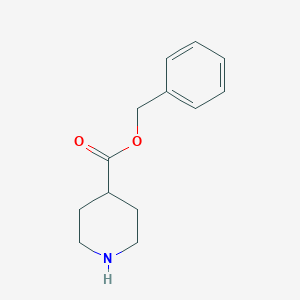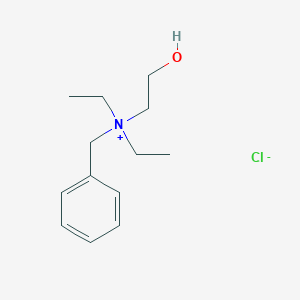
Dimercaprol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3-Disulfanylpropan-1-ol is an organic compound characterized by the presence of two thiol groups (-SH) and a hydroxyl group (-OH) attached to a three-carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimercaprol, (S)- typically involves the reduction of disulfide bonds in precursor molecules. One common method is the reduction of 2,3-dithiane-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods: In industrial settings, the production of Dimercaprol, (S)- may involve the use of catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of disulfide bonds in larger quantities, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,3-Disulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced further to form simpler thiols using strong reducing agents.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, acids, or alkyl halides under acidic or basic conditions
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Simpler thiols
Substitution: Esters, ethers
Scientific Research Applications
(2S)-2,3-Disulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in redox biology, where it can act as a reducing agent or participate in thiol-disulfide exchange reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the development of drugs targeting thiol-containing enzymes.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced durability or resistance to oxidation.
Mechanism of Action
The mechanism of action of Dimercaprol, (S)- involves its ability to undergo redox reactions. The thiol groups can donate or accept electrons, making the compound a versatile reducing agent. This property allows it to interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The hydroxyl group also contributes to its reactivity, enabling it to participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2,3-Dimercaptopropanol: Similar structure but lacks the hydroxyl group.
Cysteine: An amino acid with a thiol group, used in protein synthesis.
Glutathione: A tripeptide with thiol groups, involved in cellular redox balance.
Uniqueness: (2S)-2,3-Disulfanylpropan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in redox biology and synthetic chemistry.
Properties
CAS No. |
16495-16-2 |
|---|---|
Molecular Formula |
C3H8OS2 |
Molecular Weight |
124.23 g/mol |
IUPAC Name |
(2S)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m0/s1 |
InChI Key |
WQABCVAJNWAXTE-VKHMYHEASA-N |
SMILES |
C(C(CS)S)O |
Isomeric SMILES |
C([C@@H](CS)S)O |
Canonical SMILES |
C(C(CS)S)O |
Synonyms |
1-Propanol, 2,3-dimercapto-, (S)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate](/img/structure/B104630.png)


![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)





